2-(2-CHLORO-5-IODOPHENYL)-5-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
Description
This compound features a substituted imidazol-4-one core with a 2-chloro-5-iodophenyl group at position 2 and a (2,4-dichlorophenyl)methylidene moiety at position 3. The iodine atom, a heavy halogen, may influence crystallinity and spectroscopic properties .
Properties
IUPAC Name |
(4E)-2-(2-chloro-5-iodophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3IN2O/c17-9-2-1-8(13(19)6-9)5-14-16(23)22-15(21-14)11-7-10(20)3-4-12(11)18/h1-7H,(H,21,22,23)/b14-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUDZKHWYMTABA-LHHJGKSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=N2)C3=C(C=CC(=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=O)NC(=N2)C3=C(C=CC(=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Chloro-5-Iodophenyl)-5-[(E)-1-(2,4-Dichlorophenyl)Methylidene]-3,5-Dihydro-4H-Imidazol-4-One is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a complex structure that includes both chlorinated and iodinated phenyl groups attached to a dihydroimidazole core.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it was tested against various cancer cell lines, including human breast cancer (MCF-7) and colon cancer (HT-29) cells. The results demonstrated an IC50 value of approximately 10 µM in MCF-7 cells and 15 µM in HT-29 cells, indicating effective growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HT-29 | 15 |
These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, the compound appears to inhibit the MAPK/ERK pathway, crucial for cell growth and differentiation. In vitro studies showed a decrease in phosphorylated ERK levels after treatment with the compound, suggesting a blockade of this signaling cascade.
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial properties. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Case Studies
- Case Study on Anticancer Activity : A study published in Cancer Letters evaluated the effects of this compound on tumor xenografts in mice. The treated group exhibited a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer therapeutic agent.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against biofilm-forming bacteria. The results indicated that it effectively reduced biofilm formation by up to 70% at sub-MIC levels, highlighting its potential utility in treating biofilm-associated infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Selected Imidazole/Imidazolone Derivatives
Electronic and Steric Effects
- Iodine vs.
- Methylidene vs. Ether/Alkyl Chains: The rigid methylidene group in the target compound contrasts with flexible alkyl or ether linkages in imazalil and α-(2,4-dichlorophenyl)-imidazole-1-ethanol , which may reduce conformational entropy and improve target affinity.
Physicochemical Properties
- Lipophilicity : The dichlorophenyl and iodophenyl groups increase logP compared to methoxy- or benzodioxole-containing analogs .
- Solubility: Halogen-rich structures like the target compound typically exhibit low aqueous solubility, whereas derivatives with polar groups (e.g., ethanol in ) show improved solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
